molecular formula C9H11N3 B1458342 1,6-dimethyl-1H-indazol-4-amine CAS No. 90887-03-9

1,6-dimethyl-1H-indazol-4-amine

Cat. No.: B1458342
CAS No.: 90887-03-9
M. Wt: 161.2 g/mol
InChI Key: ZSRSIRRQJQQWIB-UHFFFAOYSA-N
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Description

1,6-dimethyl-1H-indazol-4-amine is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1,6-Dimethyl-1H-indazol-4-amine plays a significant role in biochemical reactions, primarily through its interaction with enzymes and proteins. One of the key enzymes it interacts with is indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism. The compound acts as an inhibitor of IDO1, thereby modulating the immune response and exhibiting anticancer properties . Additionally, this compound has been shown to interact with other biomolecules, such as proteins involved in cell signaling pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In human colorectal cancer cells (HCT116), the compound exhibits potent anti-proliferative activity, with an IC50 value of 0.4 µM . This activity is associated with the suppression of IDO1 protein expression and the induction of G2/M cell cycle arrest . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall anticancer effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of IDO1, inhibiting its enzymatic activity and reducing the production of kynurenine, a metabolite involved in immune suppression . This inhibition leads to the activation of immune cells and the suppression of tumor growth. Additionally, this compound may interact with other biomolecules, such as transcription factors and signaling proteins, further modulating gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . Degradation may occur under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that this compound can induce sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity without causing adverse effects . At higher doses, toxic effects may be observed, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes such as IDO1 . The compound inhibits the conversion of tryptophan to kynurenine, thereby modulating the immune response and exhibiting anticancer properties . Additionally, this compound may influence other metabolic pathways, affecting metabolite levels and metabolic flux.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . This distribution is crucial for its biological activity, as it ensures that the compound reaches its target sites within the cells.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in cellular processes . Additionally, post-translational modifications and targeting signals may direct this compound to specific organelles, further influencing its biological effects.

Properties

IUPAC Name

1,6-dimethylindazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-3-8(10)7-5-11-12(2)9(7)4-6/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRSIRRQJQQWIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=NN(C2=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.